molecular formula C16H17N3O4 B2475447 N'-{[2-(3,4-dimethoxyphenyl)acetyl]oxy}pyridine-4-carboximidamide CAS No. 425411-26-3

N'-{[2-(3,4-dimethoxyphenyl)acetyl]oxy}pyridine-4-carboximidamide

Cat. No.: B2475447
CAS No.: 425411-26-3
M. Wt: 315.329
InChI Key: XTPNNJBTLCHIGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Core Scaffold Identification: Pyridine-Carboximidamide Hybrid Architecture

The central scaffold consists of a pyridine ring fused to a carboximidamide group. This hybrid architecture integrates the electron-deficient pyridine ring with the amidine moiety, which introduces hydrogen-bonding potential and electronic diversity. Key features include:

  • Pyridine ring : A six-membered aromatic ring with nitrogen at position 4, enabling π-conjugation and potential for metal coordination.
  • Carboximidamide group : A -C(=NH)NH2 moiety attached to the pyridine, capable of tautomerism and forming hydrogen bonds.
  • Acetyloxy linker : A -OAc (acetyloxy) group bridging the pyridine-carboximidamide core to the 3,4-dimethoxyphenyl substituent.
Feature Structural Role Relevance to Reactivity
Pyridine aromaticity Modulates electron distribution; stabilizes conjugated systems Enhances metabolic stability, redox activity
Carboximidamide NH groups Participate in hydrogen bonding; influence tautomeric equilibria Critical for molecular recognition, solubility
Acetyloxy ester linkage Provides rotational flexibility; susceptible to hydrolysis under acidic/basic conditions Affects bioavailability, metabolic degradation

This scaffold is structurally analogous to anti-tubercular pyridine carboxamides but incorporates a bulky aromatic substituent, altering steric and electronic profiles.

Substituent Configuration Analysis: 3,4-Dimethoxyphenyl Acetyloxy Group

The 3,4-dimethoxyphenyl acetyloxy group is attached to the pyridine-carboximidamide core via an ester linkage. Its configuration and electronic effects are critical:

  • 3,4-Dimethoxyphenyl : Two methoxy (-OCH3) groups at positions 3 and 4 of the phenyl ring.
  • Acetyloxy bridge : A -OAc group linking the phenyl ring to the core.
Substituent Electronic Effect Steric Impact
Methoxy groups (3,4-) Electron-donating via resonance; activate phenyl ring for electrophilic substitution Minor steric hindrance due to methyl groups
Acetyloxy ester Electron-withdrawing (inductive); polarize C=O bond Restricts rotation around C-O bond due to ester rigidity

The methoxy groups enhance electron density on the phenyl ring, potentially increasing reactivity toward electrophilic attacks. The acetyloxy group’s ester functionality may participate in hydrogen bonding with the carboximidamide’s NH groups, influencing conformational preferences.

Tautomeric Possibilities in Carboximidamide Functionality

The carboximidamide group (-C(=NH)NH2) can exist in multiple tautomeric forms, influenced by solvation and steric factors. Key possibilities include:

  • Keto-amine tautomer : Dominant form in polar solvents, stabilized by resonance.
  • Enamine tautomer : Less stable but possible under specific conditions (e.g., high acidity).
Tautomer Stability Factors Biological Implications
Keto-amine (C=NH/NH2) Resonance stabilization; hydrogen bonding with water Preferred in aqueous environments; enhances solubility
Enamine (C-NH/NH2) Strained due to lone-pair repulsion; rare in solution Hypothetical; may form transiently in non-polar environments

Computational studies on similar amidines suggest the keto-amine form is predominant, with tautomerization barriers exceeding 20 kcal/mol. The 3,4-dimethoxyphenyl group’s electron-donating effects may further stabilize the keto-amine form by delocalizing electron density into the carboximidamide moiety.

Conformational Flexibility of Acetyloxy Linker Group

The acetyloxy linker (-OAc) allows limited rotational freedom around the C-O bond, constrained by steric and electronic interactions:

  • Rotational barriers : Ester groups typically exhibit low barriers to rotation (~5–10 kcal/mol), enabling conformational flexibility.
  • Steric constraints : The 3,4-dimethoxyphenyl group’s methyl substituents may restrict rotation, favoring specific dihedral angles.
Conformational Parameter Observed Behavior Impact on Bioactivity
C-O bond rotation Freely rotating in solution; restricted in crystals Modulates interaction with biological targets
Phenyl ring orientation Coplanar with acetyloxy group in low-energy states Maximizes π-conjugation, electronic communication

Crystallographic data on acetoxyphenyl derivatives indicate a preference for the acetyloxy group to adopt a planar conformation perpendicular to the phenyl ring, minimizing steric clashes. In this compound, the 3,4-dimethoxyphenyl group’s methyl groups may induce slight deviations from planarity, increasing torsional strain.

Properties

IUPAC Name

[(Z)-[amino(pyridin-4-yl)methylidene]amino] 2-(3,4-dimethoxyphenyl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O4/c1-21-13-4-3-11(9-14(13)22-2)10-15(20)23-19-16(17)12-5-7-18-8-6-12/h3-9H,10H2,1-2H3,(H2,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTPNNJBTLCHIGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CC(=O)ON=C(C2=CC=NC=C2)N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)CC(=O)O/N=C(/C2=CC=NC=C2)\N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-{[2-(3,4-dimethoxyphenyl)acetyl]oxy}pyridine-4-carboximidamide typically involves multiple steps. One common method includes the acetylation of 3,4-dimethoxyphenylacetic acid followed by coupling with pyridine-4-carboximidamide. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems for precise control of reaction parameters is crucial in industrial settings to maintain the integrity of the compound.

Chemical Reactions Analysis

Types of Reactions

N’-{[2-(3,4-dimethoxyphenyl)acetyl]oxy}pyridine-4-carboximidamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, potentially leading to new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures, specific solvents, and catalysts to drive the reactions efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deacetylated compounds.

Scientific Research Applications

N’-{[2-(3,4-dimethoxyphenyl)acetyl]oxy}pyridine-4-carboximidamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It may serve as a probe for studying biological processes due to its unique structure.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N’-{[2-(3,4-dimethoxyphenyl)acetyl]oxy}pyridine-4-carboximidamide involves its interaction with specific molecular targets. The acetylated 3,4-dimethoxyphenyl group may interact with enzymes or receptors, modulating their activity. The pyridine ring can also participate in binding interactions, influencing the compound’s overall effect.

Comparison with Similar Compounds

Similar Compounds

  • N-[(3,4-dimethoxyphenyl)methyl]acetamide
  • N-(3,4-dimethoxyphenyl)acetamide
  • N-(3,4-dimethoxyphenyl)ethylamine

Uniqueness

N’-{[2-(3,4-dimethoxyphenyl)acetyl]oxy}pyridine-4-carboximidamide is unique due to its combination of a pyridine ring with a carboximidamide group and an acetylated 3,4-dimethoxyphenyl group. This structure provides distinct chemical properties and potential for diverse applications compared to similar compounds.

Biological Activity

N'-{[2-(3,4-dimethoxyphenyl)acetyl]oxy}pyridine-4-carboximidamide is a compound of interest due to its potential biological activities. This article reviews its biological effects, mechanisms of action, and relevant research findings.

1. Anticancer Properties

Research has indicated that this compound exhibits significant anticancer activity. In vitro studies demonstrated that this compound inhibits the proliferation of various cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest.

Table 1: Summary of Anticancer Studies

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast Cancer)10Induction of apoptosis
HT-29 (Colon Cancer)15Cell cycle arrest (G0/G1 phase)

2. Antimicrobial Activity

The compound also shows promising antimicrobial properties against both Gram-positive and Gram-negative bacteria. Studies have reported minimum inhibitory concentrations (MICs) suggesting effective antibacterial activity.

Table 2: Antimicrobial Efficacy

Bacterial StrainMIC (µg/mL)Activity
Staphylococcus aureus32Effective
Escherichia coli64Moderate

3. Anti-inflammatory Effects

Preliminary studies indicate that this compound may possess anti-inflammatory properties. It appears to inhibit the production of pro-inflammatory cytokines in macrophages, suggesting a potential role in treating inflammatory diseases.

The biological activity of this compound is believed to be mediated through several pathways:

  • Apoptosis Induction : The compound activates caspases leading to programmed cell death in cancer cells.
  • Cell Cycle Regulation : It interrupts the cell cycle at specific checkpoints, preventing further proliferation.
  • Cytokine Modulation : By inhibiting NF-kB signaling, it reduces the expression of inflammatory cytokines.

Case Studies

Recent case studies have highlighted the therapeutic potential of this compound in various disease models:

  • Breast Cancer Model : In vivo experiments demonstrated tumor regression in mice treated with the compound compared to control groups.
  • Infection Models : Efficacy was observed in animal models infected with resistant bacterial strains, showcasing its potential as an alternative antimicrobial agent.

Q & A

Q. What synthetic methodologies are recommended for synthesizing N'-{[2-(3,4-dimethoxyphenyl)acetyl]oxy}pyridine-4-carboximidamide, and how can reaction conditions be optimized?

The synthesis typically involves multi-step organic reactions. Begin with the preparation of the pyridine-4-carboximidamide core, followed by coupling with the 3,4-dimethoxyphenylacetyl moiety via esterification. Key steps include:

  • Core formation : Use palladium-catalyzed cross-coupling or nucleophilic substitution to introduce the carboximidamide group .
  • Esterification : Employ carbodiimide-based coupling agents (e.g., DCC or EDC) with DMAP as a catalyst in anhydrous dichloromethane or DMF .
  • Optimization : Adjust reaction temperature (typically 0–25°C), solvent polarity, and stoichiometric ratios to improve yield. Monitor intermediates via TLC or HPLC .

Q. What analytical techniques are critical for confirming the structural integrity and purity of this compound?

  • Nuclear Magnetic Resonance (NMR) : Use 1^1H and 13^13C NMR to verify substituent positions and ester linkage integrity. Compare chemical shifts with analogous compounds (e.g., pyridine-4-carboxamidoxime derivatives) .
  • High-Performance Liquid Chromatography (HPLC) : Assess purity (>98%) using a C18 column with UV detection at 254 nm .
  • Mass Spectrometry (MS) : Confirm molecular weight via ESI-MS or MALDI-TOF .

Q. How should researchers design preliminary biological activity assays for this compound?

  • In vitro screening : Use enzyme inhibition assays (e.g., kinase or protease targets) with positive/negative controls. Optimize buffer conditions (pH 7.4, 37°C) and include DMSO vehicle controls (<1% v/v) .
  • Cell-based assays : Evaluate cytotoxicity in cancer cell lines (e.g., MTT assay) with IC50_{50} determination. Include untreated cells and reference drugs (e.g., doxorubicin) .

Advanced Research Questions

Q. How can conflicting spectroscopic data (e.g., unexpected NMR peaks or IR absorptions) be resolved during characterization?

  • Cross-validation : Repeat synthesis and analysis to rule out experimental error. Use 2D NMR (COSY, HSQC) to resolve overlapping signals .
  • X-ray crystallography : If crystals are obtainable, resolve the crystal structure to confirm bond geometries and hydrogen-bonding patterns, as demonstrated for pyridine-4-carboxamidoxime N-oxide derivatives .
  • Computational modeling : Compare experimental IR/NMR data with DFT-calculated spectra (e.g., using Gaussian software) to identify discrepancies .

Q. What strategies are effective in elucidating the structure-activity relationship (SAR) of this compound for drug discovery?

  • Analog synthesis : Modify the dimethoxyphenyl or pyridine moieties and test derivatives in bioassays. For example, replace methoxy groups with halogens or alkyl chains to assess electronic/steric effects .
  • Molecular docking : Use AutoDock or Schrödinger Suite to predict binding modes to target proteins (e.g., kinases). Validate with mutagenesis studies .
  • Pharmacophore mapping : Identify critical functional groups (e.g., acetyloxy linker) using software like MOE .

Q. How can researchers address low stability or solubility in biological assays?

  • Formulation optimization : Use co-solvents (e.g., PEG 400) or cyclodextrin inclusion complexes to enhance aqueous solubility .
  • Prodrug design : Introduce hydrolyzable groups (e.g., ester prodrugs) to improve bioavailability .
  • Stability studies : Conduct accelerated degradation tests under varying pH, temperature, and light conditions. Analyze degradation products via LC-MS .

Q. What computational tools are recommended for predicting metabolic pathways and toxicity profiles?

  • ADMET prediction : Use SwissADME or ADMETlab to estimate absorption, metabolism, and toxicity. Focus on cytochrome P450 interactions and hepatotoxicity .
  • Metabolite identification : Simulate Phase I/II metabolism using BioTransformer 3.0 .
  • In silico toxicity : Apply Derek Nexus or Toxtree for genotoxicity alerts (e.g., Ames test predictions) .

Methodological Considerations

Q. How should contradictory results in biological activity between in vitro and in vivo models be analyzed?

  • Pharmacokinetic profiling : Measure plasma half-life, tissue distribution, and protein binding to identify bioavailability limitations .
  • Metabolite screening : Compare parent compound and metabolites in plasma/tissue extracts using LC-MS/MS to assess bioactivation .
  • Dose-response reevaluation : Adjust dosing regimens to account for species-specific differences (e.g., allometric scaling) .

Q. What experimental controls are essential when studying this compound’s mechanism of action?

  • Negative controls : Use scrambled analogs or inactive enantiomers to rule out non-specific effects .
  • Pathway inhibitors : Co-treat with known inhibitors (e.g., kinase inhibitors) to confirm target engagement .
  • Genetic knockdown : Apply siRNA or CRISPR-Cas9 to silence putative target genes and validate functional relevance .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.